Spectroscopic Profile of 3-Pyridinebutanal: A Technical Guide
Spectroscopic Profile of 3-Pyridinebutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Pyridinebutanal (also known as 4-(pyridin-3-yl)butanal). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and analysis of 3-Pyridinebutanal in a research and development setting.
Molecular Structure and Properties
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IUPAC Name: 4-(pyridin-3-yl)butanal
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Common Name: 3-Pyridinebutanal
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CAS Number: 145912-93-2
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Molecular Formula: C₉H₁₁NO
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Molecular Weight: 149.19 g/mol
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 3-Pyridinebutanal and its structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Pyridinebutanal (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | t | 1H | -CHO |
| ~8.5 | m | 2H | Pyridine H-2, H-6 |
| ~7.5 | m | 1H | Pyridine H-4 |
| ~7.2 | m | 1H | Pyridine H-5 |
| ~2.8 | t | 2H | -CH₂-CHO |
| ~2.5 | t | 2H | Pyridine-CH₂- |
| ~2.0 | p | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data for 3-Pyridinebutanal (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~202 | -CHO |
| ~150 | Pyridine C-2 |
| ~148 | Pyridine C-6 |
| ~138 | Pyridine C-4 |
| ~136 | Pyridine C-3 |
| ~123 | Pyridine C-5 |
| ~43 | -CH₂-CHO |
| ~32 | Pyridine-CH₂- |
| ~25 | -CH₂-CH₂-CH₂- |
Note: Predicted chemical shifts are based on the analysis of related structures and standard NMR prediction software. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Pyridinebutanal
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2930, ~2850 | Medium | Aliphatic C-H stretch |
| ~2720 | Weak | Aldehydic C-H stretch |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1580, ~1480, ~1430 | Medium-Weak | Pyridine ring C=C and C=N stretches |
| ~1450 | Medium | CH₂ bend |
| ~710 | Strong | Pyridine ring out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 3-Pyridinebutanal (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 149 | Moderate | [M]⁺ (Molecular Ion) |
| 120 | Strong | [M - CHO]⁺ |
| 106 | Moderate | [M - C₃H₅O]⁺ |
| 93 | Very Strong | [C₅H₄NCH₂]⁺ (tropylium-like ion) |
| 78 | Moderate | [C₅H₄N]⁺ (pyridyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Pyridinebutanal in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
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Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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Process the data with an exponential window function and Fourier transform.
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¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.
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Use a spectral width of approximately 220 ppm.
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A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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IR Spectroscopy
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Sample Preparation: Prepare a thin film of neat 3-Pyridinebutanal between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the solvent to evaporate.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition:
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Average at least 16 scans to improve the signal-to-noise ratio.
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Perform a background correction using the empty salt plates or the pure solvent.
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Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of 3-Pyridinebutanal in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
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Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
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Acquisition:
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Use a standard electron energy of 70 eV for ionization.
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Scan a mass range of approximately m/z 40-200.
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The fragmentation pattern will be recorded and plotted as relative intensity versus mass-to-charge ratio.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like 3-Pyridinebutanal.
Caption: Workflow for Spectroscopic Analysis.
